molecular formula C16H21N3O2 B2417499 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea CAS No. 2034384-78-4

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea

Cat. No.: B2417499
CAS No.: 2034384-78-4
M. Wt: 287.363
InChI Key: SUQKLYSKQZQDBP-UHFFFAOYSA-N
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Description

“1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea” is a chemical compound that belongs to the family of five-membered heterocycles known as isoxazoles . Isoxazoles are characterized by a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and can lead to a wide range of products. For instance, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .

Scientific Research Applications

Novel EAA Receptor Antagonists

Research conducted by Krogsgaard‐Larsen et al. (1991) introduced a novel class of amino acid antagonists targeting non-NMDA excitatory amino acid (EAA) receptors. The study explored derivatives of the isoxazole amino acid AMPA, leading to the development of compounds showing selective antagonistic activity against AMPA-induced excitation, potentially contributing to neuroprotection strategies against excitotoxic effects. This suggests the relevance of isoxazole derivatives in developing neuroprotective drugs (Krogsgaard‐Larsen et al., 1991).

Synthesis and Pharmacology of Heteroaryl Analogues

Bang-Andersen et al. (1997) conducted a study on the synthesis and quantitative structure-activity relationships of 3-isoxazolol bioisosteres of glutamic acid, aiming at the AMPA receptors. The research highlighted how modifications to the isoxazole ring affect the binding and pharmacological activity, providing insights into the design of more effective and selective ligands for the AMPA receptors (Bang-Andersen et al., 1997).

Isoxazole Tautomerism and Basicity

A foundational study by Boulton and Katritzky (1961) on the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, provided essential data on their infra-red and ultra-violet spectra, basicities, and acid strengths. This research offers a crucial understanding of the chemical properties and behavior of isoxazole derivatives, laying the groundwork for further explorations into their potential scientific applications (Boulton & Katritzky, 1961).

Advanced Synthetic Techniques

Research into the synthesis of isoxazole derivatives, such as the work by Gabriele et al. (2006) on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcases advanced synthetic techniques that enable the creation of complex molecules with potential for diverse scientific applications. This highlights the importance of innovative synthetic methodologies in expanding the scope of research and development of isoxazole-based compounds (Gabriele et al., 2006).

Safety and Hazards

The safety data sheet for a related compound, “(3-Methylisoxazol-5-yl)methanol”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus of future research could be on the development of eco-friendly synthetic strategies and the exploration of the therapeutic potential of isoxazole derivatives .

Properties

IUPAC Name

1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-13-12-15(21-19-13)8-5-10-17-16(20)18-11-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQKLYSKQZQDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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